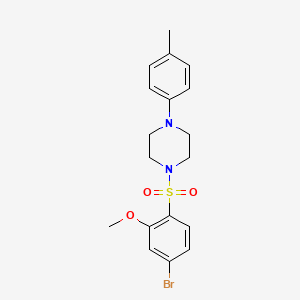

1-(4-Bromo-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Bromo-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine is a useful research compound. Its molecular formula is C18H21BrN2O3S and its molecular weight is 425.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(4-Bromo-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. The compound includes a piperazine ring, a sulfonyl group, and a brominated aromatic moiety, which collectively enhance its biological activity. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

- Molecular Formula : C14H16BrN2O2S

- Molecular Weight : Approximately 396.29 g/mol

- Structural Characteristics : The presence of the piperazine ring and the bromophenylsulfonyl group contributes to its distinct chemical behavior and biological interactions.

Biological Activity

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Studies have shown that piperazine derivatives can exhibit significant antimicrobial activity. The sulfonyl group may enhance the compound's ability to interact with bacterial cell membranes or inhibit bacterial enzymes.

- Anticancer Potential : Preliminary research suggests that this compound may inhibit the proliferation of cancer cells. Mechanistic studies indicate that it may induce apoptosis in certain cancer cell lines by targeting specific signaling pathways.

- Acetylcholinesterase Inhibition : Similar piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system. This inhibition may have implications for treating neurodegenerative diseases such as Alzheimer's disease .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The sulfonyl group can form strong interactions with active sites on enzymes, leading to inhibition or modulation of their activity. This is particularly relevant in the context of acetylcholinesterase inhibition, where structural modifications can enhance binding affinity .

- Cell Signaling Pathways : The compound has been shown to influence cell signaling pathways related to stress responses and apoptosis. For example, it may modulate the activity of eukaryotic translation initiation factor 2-alpha (eIF2-α), which plays a critical role in cellular stress responses .

Case Studies and Research Findings

Several studies highlight the biological activities and potential therapeutic applications of this compound:

-

Antimicrobial Activity Study :

- A study investigated the antimicrobial effects of various piperazine derivatives, including this compound. Results indicated significant inhibitory effects against several bacterial strains.

-

Cancer Cell Proliferation Inhibition :

- Research demonstrated that this compound could reduce proliferation rates in breast cancer cell lines through apoptosis induction mechanisms. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptotic markers.

- Neuroprotective Effects :

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Bromophenyl)-4-methylpiperazine | Piperazine ring, bromophenyl group | Acetylcholinesterase inhibition |

| 1-(5-bromo-2-methoxybenzyl) piperazine | Piperazine ring, methoxy group | Antimicrobial activity |

| 1-(4-biphenylylcarbonyl)-4-piperazine | Piperazine ring, biphenylyl group | Potential anticancer properties |

科学研究应用

Pharmacological Applications

- Serotonin Receptor Modulation

- Cognitive Enhancement

-

Antipsychotic Activity

- The sulfonylpiperazine framework is known for its antipsychotic properties. Studies have shown that compounds with similar structures can effectively reduce symptoms in animal models of psychosis, suggesting that 1-(4-Bromo-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine may also exhibit such effects .

Data Table: Comparative Analysis of Related Compounds

Case Studies

-

Study on Cognitive Disorders

- A clinical candidate derived from a similar piperazine structure exhibited robust preclinical efficacy in enhancing cognition through modulation of cholinergic systems. The combination of this candidate with other established drugs showed synergistic effects on neurotransmitter levels, indicating a promising avenue for treating cognitive deficits associated with neurodegenerative diseases .

- Antipsychotic Efficacy in Animal Models

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-Bromo-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine, and how are intermediates characterized?

Answer: The synthesis typically involves a multi-step approach:

Sulfonylation: Reacting 4-methylphenylpiperazine with 4-bromo-2-methoxybenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the sulfonamide bond .

Purification: Column chromatography is used to isolate the product, with reaction progress monitored via thin-layer chromatography (TLC) .

Characterization: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while mass spectrometry (MS) validates molecular weight. Purity is assessed using high-performance liquid chromatography (HPLC) .

Q. How does the substitution pattern on the piperazine and aromatic rings influence the compound’s reactivity and biological activity?

Answer:

- Bromine and Methoxy Groups: The 4-bromo-2-methoxybenzenesulfonyl group enhances electrophilic reactivity, facilitating nucleophilic substitution reactions. The methoxy group contributes to electronic effects, modulating binding affinity to biological targets .

- 4-Methylphenyl Group: Increases lipophilicity, potentially improving membrane permeability. Comparative studies with analogs (e.g., 4-chloro or 4-fluorophenyl substitutions) show altered pharmacokinetic profiles .

Q. What spectroscopic and crystallographic methods are critical for confirming the compound’s structure?

Answer:

- ¹H/¹³C NMR: Assigns proton and carbon environments; aromatic protons near bromine show deshielding (~7.5–8.5 ppm) .

- X-ray Crystallography: Resolves 3D geometry, confirming sulfonamide bond angles (e.g., S–N–C ~115°) and planarity of the aromatic system. Data collection often uses Mo-Kα radiation with SHELX software for refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticonvulsant efficacy) across structural analogs?

Answer:

-

Assay Optimization: Standardize in vitro models (e.g., MIC assays for antimicrobial activity; pentylenetetrazol-induced seizures in mice for anticonvulsant studies) to reduce variability .

-

Structure-Activity Relationship (SAR) Analysis: Compare substituent effects:

Analog Substituent Biological Activity Reference 4-Chlorophenyl derivative Cl instead of Br Lower anticonvulsant potency 4-Fluorophenyl derivative F instead of Br Enhanced antimicrobial activity -

Mechanistic Studies: Use radioligand binding assays to identify target specificity (e.g., GABA receptors for anticonvulsant effects) .

Q. What strategies improve the compound’s stability under experimental conditions (e.g., light, temperature)?

Answer:

- Photostability: Store solutions in amber vials to prevent bromine-mediated photodegradation. UV-Vis spectroscopy tracks degradation kinetics (λmax ~280 nm) .

- Thermal Stability: Thermogravimetric analysis (TGA) identifies decomposition thresholds (>200°C). Lyophilization enhances solid-state stability .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

Answer:

- Docking Studies: Use AutoDock Vina to predict binding modes to targets (e.g., serotonin receptors). The methoxy group’s orientation in the binding pocket correlates with activity .

- QSAR Models: Develop regression models linking logP values (calculated via ChemAxon) to cytotoxicity (IC50) in cancer cell lines .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

Answer:

- Reaction Optimization: Replace batch reactors with continuous flow systems to control exothermic sulfonylation steps .

- Catalyst Screening: Test Pd/C or Ni catalysts for reductive steps; monitor turnover frequency (TOF) to balance cost and efficiency .

属性

IUPAC Name |

1-(4-bromo-2-methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN2O3S/c1-14-3-6-16(7-4-14)20-9-11-21(12-10-20)25(22,23)18-8-5-15(19)13-17(18)24-2/h3-8,13H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWLFAPKEPXCMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。